molecular formula C6H4FN3 B580193 5-Fluoro-1H-pyrazolo[4,3-B]pyridine CAS No. 1260670-02-7

5-Fluoro-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B580193
CAS No.: 1260670-02-7
M. Wt: 137.117
InChI Key: LTYNYHHABUSSHS-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrazolo[4,3-b]pyridine is a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is a key feature in compounds targeting a range of therapeutic areas, primarily due to its similarity to purine bases, which allows it to interact effectively with various enzymatic targets . Researchers utilize this scaffold in the development of novel anticancer agents. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent inhibitors of Topoisomerase IIα, a critical enzyme for DNA topology regulation during replication and transcription . Such inhibitors can induce DNA damage, cause S-phase cell cycle arrest, and promote apoptosis in cancer cell lines, demonstrating broad-spectrum antiproliferative activity, particularly against leukemic cells . Furthermore, this chemical moiety is integral to cardiovascular research. It forms the core structure of Vericiguat, an FDA-approved drug for the treatment of chronic heart failure . As a soluble guanylate cyclase (sGC) stimulator, this compound helps to enhance cyclic guanosine monophosphate (cGMP) signaling, leading to vasodilation and improved cardiovascular outcomes . The incorporation of a fluorine atom is a common strategy in drug design to modulate key properties such as metabolic stability, membrane permeability, and binding affinity through electronic and steric effects . The broad utility of the pyrazolopyridine core also extends to its application as an inhibitor for a wide range of kinases and fibroblast growth factor receptors, making it a versatile template for ongoing research in multiple disease contexts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYNYHHABUSSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288123
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro-
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Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-02-7
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro-
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Synthetic Methodologies for 5 Fluoro 1h Pyrazolo 4,3 B Pyridine

De Novo Synthesis Strategies for the Pyrazolopyridine Core

The construction of the pyrazolo[4,3-b]pyridine system can be broadly categorized into two main approaches: the annulation of a pyridine (B92270) ring onto a pyrazole (B372694), or the annulation of a pyrazole ring onto a pyridine. researchgate.netnih.gov The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

This synthetic approach utilizes an existing pyrazole ring, typically substituted with reactive functional groups, to build the fused pyridine ring. nih.gov This strategy is noted for providing significant structural diversity and flexibility in terms of substituents on both the pyrazole and the newly formed pyridine ring. researchgate.net The reactions generally involve the use of 3-aminopyrazole (B16455) or its derivatives as key building blocks. mdpi.com

Multi-component reactions offer an efficient pathway for the synthesis of pyrazolopyridine scaffolds by combining three or more reactants in a single step. These reactions are advantageous for their operational simplicity and ability to rapidly generate molecular complexity. mdpi.comlongdom.org One such approach involves a three-component reaction of enaminones, benzaldehyde, and hydrazine (B178648) hydrochloride in the presence of a catalytic amount of ammonium (B1175870) acetate (B1210297) in water. longdom.org This method provides a sustainable route to polyfunctionally substituted pyrazolo[3,4-b]pyridines. longdom.org

Another MCR strategy for a related isomer, pyrazolo[4,3-c]pyridines, involves a one-pot Sonogashira-type cross-coupling of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes and tert-butylamine, demonstrating the utility of MCRs in constructing fused pyrazole systems. beilstein-journals.org

Table 1: Example of a Multi-Component Reaction for Pyrazolopyridine Synthesis

Reactants Catalyst/Solvent Product Type Reference
Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl Cyanoacetate Ammonium Acetate / Water Pyrazolo[3,4-b]pyridine derivatives longdom.org

The use of 3-aminopyrazole and its derivatives is a cornerstone for the annulation of a pyridine ring. mdpi.com These compounds can act as versatile nucleophiles, reacting with various biselectrophilic partners to form the six-membered pyridine ring. mdpi.commdpi.com

Commonly, 3-aminopyrazoles react with 1,3-dicarbonyl compounds or their equivalents. mdpi.com For instance, the condensation of 3(5)-aminopyrazoles with acetylacetone (B45752) or various ketoesters in acetic acid leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system, a related fused heterocycle. bibliomed.orgacs.org The reaction mechanism typically involves an initial nucleophilic attack by the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration. mdpi.combibliomed.org Regioselectivity can be an issue with unsymmetrical 1,3-dicarbonyl compounds, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com

Another strategy involves the reaction of 3-aminopyrazole-4-carbonitriles with bidentate electrophiles to achieve regiospecific synthesis of pyrazolo[1,5-a]pyrimidines under microwave-assisted conditions. researchgate.net

Table 2: Cyclization Reactions with 3-Aminopyrazole Derivatives

Pyrazole Reactant Biselectrophile Conditions Product Type Reference
3(5)-Aminopyrazole Acetylacetone Acetic Acid, Reflux Pyrazolo[1,5-a]pyrimidine bibliomed.org
3-Aminopyrazole 1,3-Dicarbonyl compounds Acetic Acid, Reflux or MW 1H-Pyrazolo[3,4-b]pyridines mdpi.com

An alternative and widely used strategy involves constructing the pyrazole ring onto a pre-functionalized pyridine core. nih.gov This approach often begins with readily available substituted pyridines, such as halogenated or nitrated derivatives. mdpi.comresearchgate.net This method is particularly prominent for the synthesis of pyrazolo[4,3-b]pyridines. nih.govmdpi.comresearchgate.net

A common method for forming the pyrazole ring involves the reaction of a suitably substituted pyridine with hydrazine hydrate. evitachem.com For the synthesis of 5-Fluoro-1H-pyrazolo[4,3-b]pyridine specifically, a key intermediate, 2-chloro-3-formyl-5-fluoropyridine, undergoes ring closure with hydrazine hydrate. google.com This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular nucleophilic aromatic substitution of the halogen, leading to the fused pyrazole ring. wikipedia.orgcdnsciencepub.com

A general process for a related isomer starts with 2-chloro-5-fluoronicotinic acid, which is converted through several steps to an activated pyridine derivative that can then be cyclized with hydrazine hydrate. google.comacs.org The reaction of 2-chloro-3-cyanopyridines with hydrazine also yields 3-aminopyrazolo[3,4-b]pyridines. cdnsciencepub.com The process involves initial hydrazinolysis of the chloro group, followed by intramolecular attack on the cyano group. cdnsciencepub.com

Table 3: Synthesis via Hydrazine Cyclization on Halogenated Pyridines

Pyridine Starting Material Key Reagent Key Intermediate Product Reference
2-Chloro-3-formyl-5-fluoropyridine Hydrazine Hydrate Pyridine hydrazone 5-Fluoro-1H-pyrazolo[3,4-b]pyridine google.com
2-Chloro-3-cyanopyridine Hydrazine Hydrate Amidrazone 3-Amino-pyrazolo[3,4-b]pyridines cdnsciencepub.com

An efficient and well-documented method for the synthesis of pyrazolo[4,3-b]pyridines utilizes a modified Japp–Klingemann reaction. mdpi.comresearchgate.netnih.gov The Japp-Klingemann reaction traditionally involves the reaction of β-keto-acids or esters with aryl diazonium salts to form hydrazones. wikipedia.org

In the context of pyrazolo[4,3-b]pyridine synthesis, the process starts with a readily available 2-chloro-3-nitropyridine. mdpi.comresearchgate.net This starting material undergoes a nucleophilic aromatic substitution (SNAr) with a β-keto ester to form a pyridinyl keto ester. mdpi.com This intermediate is then subjected to a modified Japp–Klingemann reaction, coupling with an arenediazonium salt (often a stable tosylate salt) to form a hydrazone. mdpi.comnih.gov This is followed by intramolecular SNAr, where the hydrazone nitrogen displaces the nitro group, leading to the cyclization and formation of the pyrazole ring. mdpi.com This sequence of azo-coupling, deacylation, and pyrazole ring annulation can often be performed in a one-pot procedure, offering operational simplicity. mdpi.comresearchgate.netnih.gov

Table 4: Synthesis via Modified Japp-Klingemann Reaction

Starting Material Key Steps Key Reagents Product Reference

This approach is advantageous due to its use of stable arenediazonium tosylates and its applicability to a range of substrates with both electron-withdrawing and electron-releasing groups, resulting in moderate to high yields.

Annulation of the Pyrazole Ring onto a Functionalized Pyridine Core

Gould-Jacobs Reaction Variants

The Gould-Jacobs reaction is a classical method for synthesizing quinoline (B57606) derivatives, and its variants are adapted for the formation of the pyrazolo[3,4-b]pyridine core structure. mdpi.comwikipedia.org This reaction typically involves the condensation of an aminopyrazole with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. cdnsciencepub.comresearchgate.net The mechanism begins with a nucleophilic attack from the amino group of the aminopyrazole onto the electrophilic carbon of the malonic ester derivative, leading to the formation of an intermediate. Subsequent intramolecular cyclization and elimination of ethanol (B145695) yield the pyrazolopyridone scaffold. wikipedia.org

While traditionally used for pyrazolo[3,4-b]pyridines, modifications of the Gould-Jacobs reaction can be envisioned for the synthesis of the [4,3-b] isomer. mdpi.com A hybrid microwave-flow approach has been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives, demonstrating the adaptability of the Gould-Jacobs type reaction to modern synthetic technologies. mdpi.com

Fluorination Strategies for Pyrazolopyridine Scaffolds

Introducing a fluorine atom onto the pyrazolopyridine scaffold is a crucial step in the synthesis of this compound. Fluorine can be incorporated either by using a fluorinated starting material or by direct fluorination of the pre-formed pyrazolopyridine ring system.

One common strategy involves starting with a fluorinated pyridine derivative, such as 2-chloro-5-fluoronicotinic acid or 2-chloro-3-nitropyridines with a fluorine substituent. evitachem.comacs.orgacs.org These fluorinated precursors then undergo a series of reactions, including hydrazinolysis and cyclization, to construct the pyrazole ring fused to the fluorinated pyridine. evitachem.comacs.org For instance, a practical synthesis of a derivative of 5-fluoro-1H-pyrazolo[3,4-b]pyridine starts from 2-chloro-5-fluoronicotinic acid. acs.orgacs.org

Direct fluorination of a pyrazole ring has also been demonstrated using electrophilic fluorinating agents like Selectfluor®. This method typically requires the deprotonation of the pyrazole ring with a strong base to create a nucleophilic carbanion that can then attack the electrophilic fluorine source. olemiss.edu

Regioselective Synthesis and Isomer Control

Controlling the regiochemistry of the cyclization reaction is critical to selectively obtain the desired this compound isomer over other possible isomers, such as the [3,4-b] or [1,5-a] systems. The regioselectivity is often influenced by the nature of the substituents on the starting materials and the reaction conditions.

In the synthesis of substituted pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, the reaction conditions can be optimized to achieve high regioselectivity, yielding only the desired isomer. researchgate.net Similarly, for the synthesis of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines, the choice between a multi-component reaction and a stepwise approach can determine the regiochemical outcome. beilstein-journals.org The use of specific catalysts and solvents can also direct the cyclization to favor the formation of a particular isomer. For example, the synthesis of pyrazolo[4,3-c]pyridines can be achieved with high regioselectivity through a Sonogashira-type cross-coupling followed by a tert-butylamine-mediated cyclization. beilstein-journals.org

Large-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges that require careful process optimization to ensure efficiency, safety, and purity.

Industrial Production Methods and Considerations

For the large-scale synthesis of related compounds like 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate for certain GSK-3 inhibitors, processes have been developed to overcome the limitations of earlier methods. google.com These processes aim for high yield and purity and are designed to be readily scalable. google.com Challenges in previous large-scale attempts for intermediates like 2-chloro-5-fluoronicotinamide (B1315167) included issues with catalyst amounts and handling of hydrogen gas, leading to product mixtures that required extensive purification. google.com

A practical, multi-kilogram scale synthesis of a densely functionalized pyrrolidone highlights the importance of a robust and safe process with a minimal number of isolation steps. acs.org Such considerations are paramount for the industrial production of this compound.

Yield Enhancement and Purity Control

Optimizing reaction conditions is crucial for maximizing yield and ensuring the purity of the final product. In the synthesis of a key intermediate for the drug vericiguat, a derivative of 5-fluoro-1H-pyrazolo[3,4-b]pyridine, various conditions for a Pd-catalyzed cyanation step were evaluated to improve the yield. acs.org The use of specific catalysts, such as tBuXPhos Pd G3, and cyanide sources like K4Fe(CN)6, in a mixed solvent system under a nitrogen atmosphere were found to be effective. acs.org

Purity control is often addressed through the development of efficient purification methods. High-performance liquid chromatography (HPLC) is a common technique used to determine the purity of pyrazolopyridine derivatives, ensuring they meet the stringent requirements for their intended applications. tandfonline.com

Derivatization and Structure Activity Relationship Sar Studies of 5 Fluoro 1h Pyrazolo 4,3 B Pyridine Analogs

Strategic Functionalization at Key Positions (N1, C3, C4, C5, C6)

The functionalization of the 5-fluoro-1H-pyrazolo[4,3-b]pyridine core at various positions is crucial for modulating the physicochemical and pharmacological properties of its analogs. Key positions for derivatization include the nitrogen atom at position 1 (N1) and the carbon atoms at positions 3, 4, 5, and 6 (C3, C4, C5, and C6).

Introduction of Halogen Substituents (e.g., Iodine)

The introduction of halogen atoms, particularly iodine, at the C3 position of the pyrazolopyridine ring is a key synthetic strategy. This is often achieved through methods like iododediazonation of the corresponding 3-amino derivatives or by reacting the pyrazolopyridine with N-iodosuccinimide (NIS). rsc.org The resulting 3-iodo-1H-pyrazolo[3,4-b]pyridines are versatile intermediates for further derivatization via cross-coupling reactions. For instance, 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a commercially available building block used in the synthesis of various derivatives. cymitquimica.com The dual halogenation, combining fluorine's electronic effects with the reactivity of other halogens like bromine, provides a versatile intermediate for late-stage functionalization.

Table 1: Halogenated this compound Analogs and Their Synthetic Utility

CompoundKey FeaturesSynthetic ApplicationReference(s)
5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridineIodine at C3 allows for cross-coupling reactions.Intermediate for introducing various substituents at C3. cymitquimica.com
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridineBromine and iodine offer differential reactivity for sequential functionalization.Intermediate in the synthesis of TRK inhibitors. rsc.org
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridineDual halogenation for versatile derivatization.Intermediate for late-stage functionalization.

Alkylation and Arylation at Nitrogen and Carbon Centers

Alkylation and arylation at both nitrogen and carbon centers of the this compound scaffold are widely employed to explore SAR.

N1-Substitution: The N1 position of the pyrazole (B372694) ring is commonly substituted with various alkyl and aryl groups. For example, the synthesis of vericiguat, a soluble guanylate cyclase stimulator, involves an intermediate with a substituent at the N1 position. evitachem.com In the development of inhibitors for dual leucine (B10760876) zipper kinase (DLK), N-(1H-pyrazol-3-yl)pyridin-2-amine derivatives with substitutions at the pyrazole nitrogen were explored. acs.org

C3-Arylation: Direct C3-arylation of 1H-pyrazolo[4,3-b]pyridines has been achieved using palladium catalysis, allowing for the late-stage introduction of various aryl groups. This method provides rapid access to a library of derivatives for SAR studies. researchgate.net

C6-Substitution: The C6 position has also been a target for modification. For instance, in the development of enterovirus inhibitors, variations at the C6 position of the 1H-pyrazolo[3,4-b]pyridine core were investigated. ucla.edu

Table 2: Examples of Alkylated and Arylated this compound Analogs

Position(s) FunctionalizedSubstituent(s)Synthetic MethodReference(s)
N12-FluorobenzylAlkylation google.com
C3Aryl groupsPalladium-catalyzed C-H arylation
N1, C6Isopropyl, Thiophen-2-ylCondensation and coupling reactions ucla.edu

Incorporation of Carbonitrile and Amino Moieties

The introduction of carbonitrile and amino groups is a significant strategy in the derivatization of the this compound core, often leading to compounds with potent biological activities.

Carbonitrile Group: The carbonitrile group can be introduced at various positions. For example, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is synthesized from the corresponding 3-iodo derivative by reaction with copper cyanide. google.comsigmaaldrich.com In other synthetic routes, pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives are prepared from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. evitachem.com The synthesis of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitriles has also been reported. researchgate.net

Amino Group: The 3-amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine is a key intermediate for the synthesis of various derivatives, including GSK-3 inhibitors. google.coma2bchem.com It can be prepared through a multi-step process involving cyclization with hydrazine (B178648). google.comwipo.int This amino group serves as a handle for further functionalization, such as in the synthesis of N-(5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide derivatives. nih.gov A large number of pyrazolo[3,4-b]pyridine derivatives have been synthesized from 5-aminopyrazole precursors. nih.gov

Table 3: this compound Analogs with Carbonitrile and Amino Moieties

CompoundPosition of Functional GroupSynthetic PrecursorReference(s)
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrileC35-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine google.comsigmaaldrich.com
3-Amino-5-fluoro-1H-pyrazolo[3,4-b]pyridineC32-Chloro-5-fluoronicotinonitrile google.com
5-Oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrileC6N-Boc-protected 5-formyl-1H-pyrazol-4-amines researchgate.net

Scaffold Hopping Approaches

Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds with similar biological activity to a known active compound. This approach has been applied to the pyrazolopyridine core to discover new inhibitors for various targets.

In one example, a shape-based scaffold hopping approach was used to convert a pyrimidine (B1678525) core to a pyrazole core, leading to the discovery of potent and selective inhibitors of dual leucine zipper kinase (DLK). acs.org Another study utilized a scaffold hopping strategy from known pyrazole-based CB2 receptor antagonists to synthesize a new class of C4-benzyl pyrazolines. nih.govresearchgate.net Furthermore, bioisosteric replacement of a picolinamide (B142947) scaffold with a pyrazolo[4,3-b]pyridine core led to the discovery of novel positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound analogs, various bioisosteric replacements have been explored.

For instance, in the development of c-Met kinase inhibitors, the methanol (B129727) group was replaced with sulfonamide or carbamate (B1207046) moieties to enhance binding affinity. Another study investigated the bioisosteric replacement of the pyrazolo[3,4-b]pyridine scaffold with a pyrazolo[3,4-d]thiazole scaffold to evaluate the impact on anticancer activity. rsc.org The replacement of a common pyrazolopyrimidine moiety with a pyrazolopyridine resulted in potent CDK2 inhibitors. researchgate.net

Influence of Fluorine Substitution on Reactivity and Electronic Properties

The presence of a fluorine atom on the pyrazolopyridine ring significantly influences the molecule's reactivity and electronic properties. ontosight.aiarabjchem.org Fluorine is the most electronegative element, and its incorporation can alter the pKa of neighboring functional groups, improve metabolic stability, and affect lipophilicity. sci-hub.se

The fluorine atom's electron-withdrawing nature can influence electrophilic aromatic substitution reactions at other positions on the ring system. evitachem.com It can also enhance the reactivity of the compound in nucleophilic aromatic substitution (SNAr) reactions. For example, the fluorine atom at the 5-position can be replaced by nucleophiles, leading to diverse derivatives. evitachem.com This property is utilized in the synthesis of various substituted pyrazolopyridines. Furthermore, the fluorine atom can participate in hydrogen bonding, which can be crucial for binding to biological targets. ontosight.ai The introduction of fluorine can also block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. nih.gov

Structure-Activity Relationship (SAR) Studies on Biological Targets

The 1H-pyrazolo[4,3-b]pyridine scaffold, a bioisosteric analog of purine (B94841), serves as a crucial hinge-binding core for various kinase inhibitors. nih.gov Its structural similarity to purine allows it to interact with biological targets like kinases, making it a valuable platform in drug discovery. Derivatization and subsequent structure-activity relationship (SAR) studies are pivotal in optimizing the potency and selectivity of these compounds.

Correlation of Structural Modifications with Enzymatic Inhibition Potency

The enzymatic inhibitory activity of this compound analogs is highly dependent on the nature and position of various substituents on the core scaffold. The pyrazolo[4,3-b]pyridine core itself is crucial for activity, often forming key hydrogen bonds with hinge region residues of the target kinase. nih.govmdpi.com

Studies on analogs have demonstrated that specific structural modifications directly correlate with enzymatic potency. For instance, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, compounds featuring the 1H-pyrazolo[4,3-b]pyridine scaffold demonstrated significant inhibitory activity. The core structure facilitates a hydrogen bond with the backbone of residue Ala564 in the hinge region of FGFR1. mdpi.com In a comparative study, it was found that both indazole and pyrazolo[4,3-b]pyridine structures could yield similar enzymatic inhibition against the Interleukin-2-inducible T-cell kinase (ITK). nih.gov

While detailed SAR studies on the 5-fluoro substituted [4,3-b] isomer are limited in publicly available research, extensive work on the closely related 1H-pyrazolo[3,4-b]pyridine analog provides significant insights into the types of modifications that enhance enzymatic inhibition. These studies underscore the importance of specific substitutions for achieving high potency.

Key SAR findings from analogs include:

N(1)-H Substitution: The N(1)-H of the pyrazolo[3,4-b]pyridine core is often vital for activity. N-methylation of this position was found to completely eliminate enzymatic activity against FGFR1, suggesting that the N(1)-H participates in crucial hydrogen bonding interactions within the kinase domain. nih.gov

C3-Position Substitutions: Modifications at the C3-position significantly influence potency. For FGFR1 inhibitors, incorporating chlorine or methoxy (B1213986) groups onto a C3-phenyl substituent led to a dramatic decrease in both enzymatic and cellular potencies. nih.gov

Phenyl Ring Substitutions: For Cyclin-Dependent Kinase 2 (CDK2) inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold, an ortho fluoro substitution on a 5-keto phenyl ring was identified as a key modification for potent inhibitory activity. semanticscholar.org Specifically, a 2,6-difluorophenyl substitution was found to be critical for high potency against CDK1 and CDK2. researchgate.net

Fluorine Atom Introduction: The introduction of a fluorine atom can significantly boost potency. In a series of TANK-binding kinase 1 (TBK1) inhibitors, adding a fluorine atom to a benzene (B151609) ring increased the inhibitory activity tenfold. This enhancement was attributed to the fluorine atom's ability to form a hydrogen bond with a lysine (B10760008) residue (Lys38) in the enzyme's active site. tandfonline.com

Diaryl Substitutions: In the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/1B (DYRK1A/1B), 3,5-diaryl 1H-pyrazolo[3,4-b]pyridine derivatives showed excellent enzymatic inhibitory activities. researchgate.net

The following table summarizes the enzymatic inhibition data for several pyrazolopyridine analogs, illustrating the correlation between structural changes and inhibitory potency.

Compound/Analog SeriesTarget EnzymeKey Structural ModificationResulting Enzymatic Potency (IC₅₀)Source
1H-pyrazolo[3,4-b]pyridine 7n FGFR14-amino group on phenyl ring14.8 nM nih.gov
1H-pyrazolo[3,4-b]pyridine 7i FGFR1No substituent on phenyl ring42.4 nM nih.gov
1H-pyrazolo[3,4-b]pyridine 15t TBK1Introduction of F atom on benzene ring0.8 nM tandfonline.com
1H-pyrazolo[3,4-b]pyridine 15y TBK1Optimized substitutions0.2 nM tandfonline.comnih.gov
1H-pyrazolo[3,4-b]pyridine 21h (BMS-265246)CDK1/cycB, CDK2/cycE2,6-difluorophenyl substitution6 nM, 9 nM researchgate.net
3,5-diaryl-1H-pyrazolo[3,4-b]pyridine 8h DYRK1B3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)3 nM researchgate.net
1H-pyrazolo[3,4-b]pyridine 10g ALK-L1196MOptimized substitutions<0.5 nM tandfonline.com

Impact of Substitution Patterns on Cellular Activity

The substitution patterns on the this compound core and its analogs not only affect enzymatic inhibition but also have a profound impact on their activity within a cellular context. Potent enzymatic inhibition often, but not always, translates to effective cellular activity, which can be assessed through measures like the inhibition of cancer cell proliferation or the modulation of cellular signaling pathways.

SAR studies on analogs reveal critical links between structure and cellular function:

Correlation with Enzymatic Potency: For many analogs, a clear correlation exists between enzymatic and cellular potency. Modifications that reduce enzymatic inhibition, such as adding a chlorine atom to the phenyl ring of certain FGFR inhibitors, also lead to diminished cellular potency. nih.gov Conversely, compounds with high enzymatic activity often show potent cellular effects. For example, the DYRK1B inhibitor 8h , with an enzymatic IC₅₀ of 3 nM, also displayed strong cell proliferation inhibitory activity (IC₅₀ = 1.6 µM) against HCT116 colon cancer cells. researchgate.net

Inhibition of Cancer Cell Proliferation: Many pyrazolopyridine derivatives have been evaluated for their anti-proliferative effects. The potent TBK1 inhibitor 15y exhibited micromolar anti-proliferative activity against a range of cancer cell lines, including A172, U87MG, and A375. tandfonline.comnih.gov Similarly, the ALK inhibitor 10g potently suppressed the proliferation of H2228 lung cancer cells, which harbor an EML4-ALK fusion protein. This cellular effect was linked to the compound's ability to induce apoptosis and block ALK signaling pathways. tandfonline.com

Modulation of Cellular Signaling: The cellular activity of these compounds is often demonstrated by their ability to inhibit specific signaling pathways. Compound 15y was shown to effectively inhibit the TBK1 downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells. tandfonline.comnih.gov In another example, a series of substituted 5-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives were assessed for their effect on a recombinant guanylate cyclase reporter cell line, demonstrating a direct impact on a cellular transmission system. google.comgoogle.com

The following table presents data on the cellular activity of various pyrazolopyridine analogs, highlighting how different substitution patterns influence their effects in a cellular environment.

Compound/Analog SeriesCell LineKey Structural ModificationCellular Activity (IC₅₀)Source
1H-pyrazolo[3,4-b]pyridine 11a H1581 (FGFR1-driven)Amino group at 4-position of phenyl ring0.29 µM nih.gov
1H-pyrazolo[3,4-b]pyridine 7i H1581 (FGFR1-driven)No substituent on phenyl ring> 1 µM nih.gov
3,5-diaryl-1H-pyrazolo[3,4-b]pyridine 8h HCT116 (Colon Cancer)3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)1.6 µM researchgate.net
1H-pyrazolo[3,4-b]pyridine 10g H2228 (EML4-ALK)Optimized substitutions for ALK-L1196MPotent suppression of proliferation tandfonline.com
1H-pyrazolo[3,4-b]pyridine C03 Km-12 (TRKA)Optimized as TRKA inhibitor0.304 µM rsc.org
5-fluoro-1H-pyrazolo[3,4-b]pyridine analog (Example 2) Guanylate Cyclase Reporter CellSpecific substitutions per patent251 nM google.comgoogle.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Fluoro-1H-pyrazolo[4,3-b]pyridine in solution. It provides detailed information about the connectivity and electronic environment of each atom in the molecule.

The proton (¹H) NMR spectrum provides precise information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum reveals three distinct signals corresponding to the aromatic protons on the fused ring system. The characteristic chemical shifts (δ) and coupling patterns observed are instrumental in confirming the substitution pattern. nih.gov

A diagnostic ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, shows signals for the protons at positions 3, 6, and 7. The proton at position 3 (H3) usually appears as a singlet, as it lacks adjacent proton neighbors. The protons on the pyridine (B92270) ring, H6 and H7, appear as doublets of doublets due to coupling with each other and with the fluorine atom at position 5. The magnitude of the hydrogen-fluorine coupling constants (JH-F) is particularly informative; a larger ortho-coupling is observed for H6, while a smaller meta-coupling is seen for H7, definitively confirming the fluorine's location at C5. nih.gov

¹H NMR Spectroscopic Data for this compound in DMSO-d₆. nih.gov
Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H38.32s (singlet)-
H68.48dd (doublet of doublets)JH-H = 4.2, JH-F = 9.0
H77.25dd (doublet of doublets)JH-H = 4.2, JH-F = 2.5

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The electron-withdrawing effects of the nitrogen atoms and the fluorine substituent significantly influence the chemical shifts of the carbon atoms. The carbon directly bonded to the fluorine atom (C5) exhibits a large one-bond carbon-fluorine coupling constant (¹JC-F), which appears as a doublet in the spectrum and is a key diagnostic marker for the structure. nih.gov Other carbons, such as C6, also show smaller C-F couplings. The bridgehead carbons (C3a and C7a) are typically deshielded due to the influence of adjacent nitrogen atoms. nih.gov

¹³C NMR Spectroscopic Data for this compound. nih.gov
Carbon PositionChemical Shift (δ, ppm)Carbon-Fluorine Coupling (JC-F, Hz)
C3a148.7-
C5158.2245
C6132.525
C7a141.2-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals for H6 and H7, confirming their scalar coupling and proximity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C3, C6, and C7 by correlating them to their attached, and previously assigned, protons (H3, H6, and H7, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across the entire fused-ring system. For instance, correlations would be expected from H3 to the bridgehead carbons C3a and C7a, and from H7 to the fluorine-bearing C5, providing ultimate confirmation of the pyrazolo[4,3-b]pyridine core structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₆H₄FN₃, corresponding to a molecular weight of approximately 137.11 g/mol . nih.gov

High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. The fragmentation pattern in the mass spectrum is characteristic of the pyrazole (B372694) and pyridine ring systems. Common fragmentation pathways for pyrazoles involve the initial loss of small, stable molecules such as hydrogen cyanide (HCN) or dinitrogen (N₂). The fused pyridine ring would also contribute to the fragmentation through characteristic cleavages.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

This compound has been shown to crystallize in the monoclinic P2₁/c space group. nih.gov The analysis confirms the planarity of the fused bicyclic system, which is essential for its aromatic character. The bond length at the fusion of the two rings (C3a-C7a, analogous to C8-C9 in some numbering schemes) is intermediate between a typical single and double bond, indicating significant π-conjugation across the entire molecular scaffold. nih.gov The crystallographic data also details how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding or π-stacking.

Crystallographic Data for this compound. nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.12 Å
b8.95 Å
c12.38 Å
β102.5°
Z (Molecules per unit cell)4

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands.

The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. Finally, a strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1000-1250 cm⁻¹.

Expected Characteristic FT-IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (pyrazole)Stretch3200 - 3400
C-H (aromatic)Stretch3000 - 3100
C=C / C=N (ring)Stretch1400 - 1650
C-FStretch1000 - 1250

Computational Chemistry and Molecular Modeling of 5 Fluoro 1h Pyrazolo 4,3 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties, geometry, and stability of molecules. These methods are crucial for understanding the reactivity and potential interactions of 5-Fluoro-1H-pyrazolo[4,3-b]pyridine.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. acs.org For pyrazolo[3,4-b]pyridine derivatives, DFT calculations have been employed to determine optimized geometries and electronic properties. acs.org These studies reveal that the pyrazolopyridine core is a planar system. The introduction of a fluorine atom at the 5-position of the pyrazolo[4,3-b]pyridine ring is expected to significantly influence the molecule's electronic properties due to fluorine's high electronegativity. This substitution can affect the electron distribution across the heterocyclic system, influencing its reactivity and interaction with biological targets.

DFT calculations can elucidate key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For similar heterocyclic systems, DFT studies have shown that modifications to the substituent groups can tune these energy levels, which is a key strategy in drug design. acs.org

Analysis of Conformational Energy Barriers

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis of substituted pyrazolopyridines helps in understanding the rotational barriers around single bonds and identifying the most stable conformers. For aryl-substituted pyrazolo[3,4-b]pyridines, studies have investigated the rotational barriers of the aryl group, which can lead to the existence of conformational enantiomers or diastereoisomers. These energy barriers can be significant even without bulky substituents in close proximity.

Tautomeric Stability Analysis (e.g., 1H vs. 2H Isomers)

Pyrazolopyridines can exist in different tautomeric forms, with the position of the proton on the pyrazole (B372694) ring being variable. The two primary tautomers are the 1H- and 2H-isomers. mdpi.com Computational studies on the parent 1H-pyrazolo[3,4-b]pyridine have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. This stability difference is substantial, indicating a strong preference for the 1H-form. It is highly probable that this preference for the 1H-tautomer also holds for this compound. The relative stability of tautomers is a crucial factor in drug design as different tautomers can exhibit distinct biological activities and physicochemical properties.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as a this compound derivative, interacts with its biological target over time. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions, and the conformational changes that may occur upon binding. For the broader class of pyrazolopyridines, MD simulations have been used to study their interactions with various protein targets, including kinases. These simulations can help in understanding the specific interactions that contribute to the binding affinity and selectivity of an inhibitor. For instance, MD simulations can highlight the stability of hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the binding pocket of a protein.

In Silico Screening and Virtual Ligand Design

The 1H-pyrazolo[4,3-b]pyridine scaffold serves as a valuable starting point for in silico screening and virtual ligand design. Virtual screening involves the computational screening of large libraries of compounds to identify potential drug candidates that are predicted to bind to a specific biological target. The pyrazolopyridine core, due to its structural similarity to purines, is often used in the design of inhibitors for enzymes that interact with nucleotides, such as kinases. researchgate.net

Structure-based virtual screening has been employed to identify novel inhibitors based on the pyrazolo[4,3-c]pyridine scaffold for targets such as fascin (B1174746) 1, an actin-bundling protein involved in cancer metastasis. nih.gov In such studies, the pyrazolopyridine core provides a rigid framework upon which various substituents can be added to optimize binding affinity and selectivity.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com This method is widely used in drug discovery to understand the binding mode of potential inhibitors and to guide the design of more potent compounds.

Numerous molecular docking studies have been performed on pyrazolo[3,4-b]pyridine derivatives, particularly in the context of kinase inhibition. tandfonline.commdpi.comnih.govbiorxiv.org These studies have shown that the pyrazolopyridine scaffold can effectively mimic the purine (B94841) ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. researchgate.net For example, docking studies of pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1) revealed that the pyrazolopyridine core forms crucial interactions within the ATP-binding site. tandfonline.comnih.gov The N1-H of the pyrazole ring often acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. The fluorine atom at the 5-position of a 1H-pyrazolo[4,3-b]pyridine derivative would likely be involved in specific interactions within the binding pocket, potentially forming favorable contacts with the protein. researchgate.net

Enzyme Active Site Interactions (e.g., ATP binding site)

The 1H-pyrazolo[4,3-b]pyridine scaffold, an isomer of the more extensively studied 1H-pyrazolo[3,4-b]pyridine, is a versatile framework for designing enzyme inhibitors, particularly for kinases where it can act as an ATP competitor. Molecular docking studies on related pyrazolopyridine derivatives reveal that the core structure serves as an effective anchor within the ATP binding site of various kinases.

Key interactions for the related 1H-pyrazolo[3,4-b]pyridine scaffold, which inform our understanding of the [4,3-b] isomer, often involve the formation of crucial hydrogen bonds with the hinge region of the kinase. nih.govtandfonline.com For instance, in studies on TANK-binding kinase 1 (TBK1), the NH and N atoms of the azaindole core (a related structure) form two hydrogen bonds with the hinge residues Glu87 and Cys89. nih.govtandfonline.com The N(1)-H of the pyrazole ring is often critical for these interactions, and its methylation can lead to a complete loss of inhibitory activity. nih.gov

Furthermore, these scaffolds can interact with the highly conserved DFG (Asp-Phe-Gly) motif. The NH of an indole (B1671886) substituent on a related pyrazolo[3,4-b]pyridine derivative was shown to form a hydrogen bond with Asp157 of the DFG motif in TBK1. nih.govtandfonline.com The strategic placement of substituents on the pyrazolopyridine ring allows for the fine-tuning of potency and selectivity for specific enzyme targets. For example, introducing a 2,6-difluorophenyl group was found to be critical for potent inhibition of cyclin-dependent kinases (CDKs) by 1H-pyrazolo[3,4-b]pyridine analogues. researchgate.net The solid-state structure of a difluoro-analogue bound to CDK2 confirmed that the inhibitor occupies the ATP purine binding site. researchgate.net

Hydrogen Bonding and Hydrophobic Interaction Analysis

Computational analysis consistently highlights the importance of hydrogen bonding and hydrophobic interactions in the binding of pyrazolopyridine derivatives to their biological targets.

Hydrogen Bonding: The pyrazolopyridine core itself is a prime candidate for forming hydrogen bonds. As noted, the pyrazole N(1)-H and the pyridine nitrogen are key hydrogen bond donors and acceptors, respectively. nih.govnih.gov Docking studies on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors revealed hydrogen bonds between the ligand and hinge residues Glu87 and Cys89. nih.govtandfonline.com In another study, a derivative exhibited three intermolecular hydrogen bonds with His44, Gly158, and Gln164 in the active site of a target enzyme. biorxiv.org The introduction of a fluorine atom, as in this compound, can potentially form hydrogen bonds with appropriate residues, such as Lys38 in TBK1, which can enhance binding affinity. nih.gov

Hydrophobic Interactions: Substituents on the pyrazolopyridine ring often engage in hydrophobic interactions within the enzyme's binding pocket. Molecular docking of a 1H-pyrazolo[3,4-b]pyridine derivative showed hydrophobic interactions with multiple residues, including Met195, Lys160, Gly146, Asp161, Phe157, and Val142. biorxiv.org The phenyl rings of substituted pyrazolopyridines can orient themselves to fit into hydrophobic pockets. acs.org However, the size of these pockets can be restrictive; for instance, the hydrophobic pocket of the FGFR1 kinase binding site was found to be too narrow to accommodate bulky substituents on a phenyl ring of a 1H-pyrazolo[3,4-b]pyridine inhibitor.

Table 5.4.2.1: Predicted Interactions for Pyrazolopyridine Scaffolds

Interaction Type Interacting Ligand Moiety Interacting Protein Residues (Examples) Reference
Hydrogen Bond Pyrazole N(1)-H, Pyridine N Glu87, Cys89 (TBK1 Hinge) nih.govtandfonline.com
Hydrogen Bond Substituent F atom Lys38 (TBK1) nih.gov
Hydrogen Bond General Scaffold His44, Gly158, Gln164 biorxiv.org

Spectroscopic Property Simulations (e.g., UV-Vis, IR, NMR)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict and interpret the spectroscopic properties of pyrazole and pyrazolopyridine derivatives. researchgate.netnih.govacs.org These simulations provide valuable information on electronic structure, vibrational modes, and chemical environments of the atoms.

Time-dependent DFT (TD-DFT) is a standard method for simulating UV-Vis absorption and emission spectra. researchgate.netut.ee These calculations can predict the maximum absorption wavelengths (λmax) and help understand the electronic transitions involved. nih.govresearchgate.net For example, TD-DFT calculations on pyrazole azo dyes were used to estimate UV-Vis spectra in ethanol (B145695), and the results showed good agreement with experimental data. nih.gov Similarly, simulated UV-Vis spectra for pyrazolo[3,4-b]quinoline derivatives were found to align well with empirical data. ut.ee

DFT calculations are also employed to simulate vibrational spectra (IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netacs.orgmdpi.com The calculated vibrational frequencies can be assigned to specific modes of vibration, such as C-N stretching or N-H bending. acs.org For NMR, theoretical chemical shifts for ¹H and ¹³C nuclei can be computed and compared with experimental spectra to confirm molecular structures. nih.govd-nb.info For instance, in a study of newly synthesized pyrazole derivatives, DFT calculations were used to model ¹³C and ¹H NMR spectra, which supported the presence of the prevalent hydrazo tautomer form. nih.gov

Table 5.5.1: Computational Methods for Spectroscopic Simulation of Pyrazolopyridines

Spectroscopic Technique Computational Method Typical Basis Set Key Findings Reference
UV-Vis TD-DFT 6-31G(d,p), 6-311G(d,p) Prediction of λmax, analysis of electronic transitions, solvatochromic shifts. nih.govresearchgate.netresearchgate.net
IR DFT (e.g., B3LYP) 6-311++G(d,p) Assignment of vibrational modes (e.g., -NH, C=N). researchgate.netacs.org

Solvatochromic Effects and Solvent Polarity Modeling (PCM)

The influence of the solvent environment on the spectroscopic properties of a molecule, known as solvatochromism, can be effectively modeled using computational methods. The Polarizable Continuum Model (PCM) is a widely used approach to simulate these solvent effects without the prohibitive cost of modeling individual solvent molecules. wikipedia.orgresearchgate.net

PCM treats the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This model is available in several quantum chemistry packages and can be used in conjunction with DFT and TD-DFT calculations to predict how properties change in different solvents. wikipedia.orggaussian.com For instance, PCM was employed to simulate the influence of solvent polarity on the UV-Vis spectra of fluoro-substituted 1H-pyrazolo[3,4-b]quinoline derivatives. ut.eeresearchgate.net These simulations successfully demonstrated the solvatochromic shifts observed in experimental spectra measured in solvents of varying polarity, such as cyclohexane, methanol (B129727), and dichloromethane. ut.eeresearchgate.net

The model calculates the molecular free energy of solvation as a sum of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org While powerful, PCM has limitations, particularly in systems where non-electrostatic effects like specific hydrogen bonds with solvent molecules are dominant. wikipedia.org Nevertheless, it provides crucial insights into how solvent polarity affects electronic transitions and spectral shifts. researchgate.net The development of efficient algorithms for calculating energy gradients within the PCM framework has also enabled geometry optimizations in solution, providing more accurate structures and properties in a solvated state. nih.gov

Biological and Pharmacological Research Applications of 5 Fluoro 1h Pyrazolo 4,3 B Pyridine Derivatives Preclinical, in Vitro, and Molecular Level Focus

Enzyme Inhibition Studies

The unique structural features of 5-Fluoro-1H-pyrazolo[4,3-b]pyridine derivatives make them potent and selective inhibitors of various enzymes, playing a crucial role in understanding and potentially treating a host of diseases.

Kinase Inhibition Profiles

Kinases are key regulators of cellular processes, and their dysregulation is often implicated in cancer and inflammatory diseases. Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have shown significant promise as kinase inhibitors. nih.govnih.gov

Kinase Inhibition by Pyrazolopyridine Derivatives

Derivative Class Target Kinases Notable Findings
1H-pyrazolo[3,4-b]pyridine FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2 Compound 7n showed significant in vivo antitumor activity in a FGFR1-driven xenograft model. nih.gov
1H-pyrazolo[3,4-b]pyridine DYRK1A, DYRK1B 3,5-diaryl compounds exhibited excellent DYRK1B inhibitory activity. researchgate.net
1H-pyrazolo[3,4-b]pyridine TBK1, IKKε Compound 15y was a potent TBK1 inhibitor with an IC50 of 0.2 nM and showed good selectivity. researchgate.nettandfonline.com

Research into 1H-pyrazolo[3,4-b]pyridine derivatives has revealed their potential as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov One study identified a derivative, compound 7n, which demonstrated significant antitumor activity in a xenograft model driven by FGFR1. nih.gov Furthermore, derivatives of this scaffold have been synthesized as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/1B), with some 3,5-diaryl compounds showing excellent inhibitory activity against DYRK1B. researchgate.net

In the realm of inflammatory and immune responses, TANK-binding kinase 1 (TBK1) and IKKε are crucial signaling molecules. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors. One standout, compound 15y, exhibited a picomolar inhibitory activity against TBK1 with an IC50 value of 0.2 nM and demonstrated good selectivity. researchgate.nettandfonline.com This highlights the potential of this scaffold in developing treatments for immune-related disorders and cancer. researchgate.net

Phosphodiesterase Inhibition (e.g., PDE4)

Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, which are important second messengers in various cellular signaling pathways. PDE4, in particular, is a key target for inflammatory diseases. nih.govnih.gov While direct studies on this compound derivatives as PDE4 inhibitors are not extensively documented in the provided results, the broader class of PDE4 inhibitors has been a major focus of drug discovery. nih.govnih.gov These inhibitors have been investigated for their therapeutic potential in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

The global fight against HIV/AIDS has been significantly advanced by the development of antiretroviral therapies, including non-nucleoside reverse transcriptase inhibitors (NNRTIs). psu.edumdpi.com NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), leading to its inactivation. psu.edumdpi.com Research has explored various heterocyclic compounds as potential NNRTIs. psu.edumdpi.com Notably, a potent NNRTI, MK-4965, which features a pyrazolo[3,4-b]pyridine core, has been developed and has shown improved potency against key mutant viruses. acs.org This underscores the potential of the broader pyrazolopyridine scaffold in the design of novel anti-HIV agents. acs.org

Modulators of Receptor Activity

Beyond enzyme inhibition, this compound derivatives have been investigated as modulators of G-protein coupled receptors (GPCRs), which are integral to a multitude of physiological processes.

Positive Allosteric Modulators (PAMs) of Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4)

Metabotropic glutamate receptor 4 (mGlu4) is a promising therapeutic target for Parkinson's disease. nih.govnih.gov A significant breakthrough in this area was the discovery of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a potent and selective positive allosteric modulator (PAM) of mGlu4. nih.govnih.gov This compound, which shares the pyrazolo[4,3-b]pyridine core, was developed from a picolinamide (B142947) scaffold and has demonstrated suitable pharmacokinetic properties in preclinical studies. nih.govnih.gov The discovery of VU0418506 highlights the utility of the pyrazolo[4,3-b]pyridine scaffold in developing novel treatments for neurological disorders. tandfonline.com

mGlu4 PAM Activity of a Pyrazolo[4,3-b]pyridine Derivative

Compound Target Activity Significance

S1P Receptor 2 (S1PR2) Antagonism

Sphingosine-1-phosphate (S1P) receptors play critical roles in various physiological processes, and S1PR2 has been identified as a target for overcoming resistance to the chemotherapy drug 5-fluorouracil (B62378) (5-FU). acs.org Research has led to the development of S1PR2 antagonists based on different chemical scaffolds. acs.org While direct antagonism of S1PR2 by this compound derivatives is not explicitly detailed, the development of JTE-013 derivatives as S1PR2 antagonists to reverse 5-FU resistance is a notable advancement. researchgate.netacs.org One such derivative, compound 9d, was identified as a potent S1PR2 antagonist with a KD of 34.8 nM. researchgate.net This indicates the potential for designing novel S1PR2 antagonists using related heterocyclic structures.

Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor Agonism (for related pyrazolopyridines)

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial component of the cholinergic system in the brain and is implicated in cognitive functions like memory and attention. mdpi.comresearchgate.net As such, agonists targeting this receptor are promising candidates for addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. mdpi.comacs.org Research into pyrazole (B372694) derivatives has identified novel classes of α7 nAChR agonists and positive allosteric modulators (PAMs). acs.orgnih.gov

These pyrazolopyridine-related compounds are being explored for their potential to enhance cognitive performance. For instance, a novel series of α7 nAChR agonists demonstrated not only potency and selectivity but also favorable pharmacokinetic profiles and efficacy in rodent models of cognition. acs.org The rapid desensitization of α7 nAChRs upon activation is a key characteristic that researchers consider. mdpi.com PAMs are of particular interest as they can modulate receptor activity, offering a sophisticated approach to therapeutic intervention. nih.govmdpi.com One advanced pyrazole-containing derivative showed efficacy in a rodent cognition model, reinforcing the potential of targeting α7 nAChRs to improve cognitive function. nih.gov

In Vitro Cellular Activity Assays

Derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated significant in vitro antiproliferative and cytotoxic effects against a variety of human cancer cell lines. rsc.org These compounds are frequently evaluated for their half-maximal inhibitory concentration (IC₅₀), which measures their potency in inhibiting cancer cell growth.

Studies have reported notable activity against cervical (HeLa), breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. rsc.orgnih.gov For example, compound 9a from one study showed potent activity against HeLa cells with an IC₅₀ value of 2.59 µM, comparable to the standard chemotherapeutic drug doxorubicin. nih.gov In the same study, compound 14g was particularly effective against MCF-7 and HCT-116 cell lines, with IC₅₀ values of 4.66 µM and 1.98 µM, respectively. nih.gov Another investigation highlighted compounds 5a and 5b , which exhibited the most potent cytotoxicity against the HepG-2 liver cancer cell line, with IC₅₀ values of 3.42 µM and 3.56 µM. rsc.org Furthermore, compound 8h displayed inhibitory activity against HCT116 colon cancer cells with an IC₅₀ of 1.6 µM. researchgate.net The pyrazolo[3,4-b]pyridine core is recognized as a key pharmacophore in the development of various anticancer agents. nih.govacs.org

Interactive Table: Cytotoxicity of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines

Compound Cell Line IC₅₀ (µM) Source
9a HeLa (Cervical Cancer) 2.59 nih.gov
14g MCF-7 (Breast Cancer) 4.66 nih.gov
14g HCT-116 (Colon Cancer) 1.98 nih.gov
5a HepG-2 (Liver Cancer) 3.42 ± 1.31 rsc.org
5b HepG-2 (Liver Cancer) 3.56 ± 1.5 rsc.org

A key mechanism through which pyrazolopyridine derivatives exert their anticancer effects is by modulating critical cellular signaling pathways. A notable target is the TANK-binding kinase 1 (TBK1), a noncanonical IKK family member involved in innate immunity and oncogenesis. nih.govnih.gov Research has led to the discovery of potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors. nih.govnih.gov

One standout derivative, compound 15y , was identified as a highly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM. nih.govnih.gov Functional assays demonstrated that this compound effectively suppressed the TBK1 downstream interferon (IFN) signaling pathway in stimulated THP-1 and RAW264.7 cells. nih.govnih.gov The activation of TBK1 is crucial for producing type I interferons by phosphorylating transcription factors like IRF3/7. nih.gov

Beyond TBK1, these derivatives have been shown to inhibit other important cancer-related kinases:

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR kinase inhibitors, with compound 7n suppressing FGFR signaling in cancer cells. nih.gov

Dual-specificity tyrosine-regulated kinases (DYRK1A/1B): Compound 8h was found to be a highly potent inhibitor of DYRK1A/1B. researchgate.net

Cyclin-Dependent Kinases (CDKs): Compounds 9a and 14g showed good inhibitory activity against CDK2 and CDK9, key regulators of the cell cycle. nih.gov

To better predict clinical efficacy, researchers are increasingly using three-dimensional (3D) cell culture models like organoids and spheroids, which more closely mimic the in vivo environment of tumors. mdpi.com These models, including patient-derived organoids (PDOs), help preserve the characteristics and heterogeneity of the original tumor. mdpi.com

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been successfully evaluated in these advanced preclinical models. Specifically, compound 8h , a potent DYRK1A/1B inhibitor, demonstrated excellent inhibitory activity not only in 2D cell culture but also in a patient-derived colon cancer organoid model. researchgate.net Furthermore, compound 8h was also effective in 3D spheroid assays using the SW480 and SW620 colon cancer cell lines. researchgate.net The successful application of these compounds in organoid and spheroid systems highlights their potential for translation into more complex preclinical and, eventually, clinical settings. researchgate.netmdpi.com

Preclinical Pharmacokinetic Characterization (Non-human focus)

The evaluation of pharmacokinetic properties is a critical step in preclinical drug development, determining how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. Studies in non-human subjects, typically rodents, provide essential data on a drug candidate's viability.

Several 1H-pyrazolo[3,4-b]pyridine derivatives have undergone pharmacokinetic characterization in mice. nih.gov In one study, compounds 4e , 7n , and 11c were assessed in male ICR mice following both intravenous (IV) and oral (PO) administration. nih.gov The key pharmacokinetic parameters from this study are summarized in the table below. The elimination half-lives (T₁/₂) for all three compounds were approximately 3 hours for both administration routes. nih.gov Another pyrazole-containing derivative, compound 69 , was also noted for having acceptable pharmacokinetic properties in addition to its in vivo efficacy in a rodent cognition model. nih.gov

Interactive Table: Preclinical Pharmacokinetic Parameters of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Mice

Compound Administration Route T₁/₂ (h) Cₘₐₓ (ng/mL) Source
4e IV 2.8 ± 0.3 1969 ± 127 nih.gov
4e PO 3.3 ± 0.6 136 ± 45 nih.gov
7n IV 3.2 ± 0.4 1978 ± 213 nih.gov
7n PO 3.2 ± 0.7 457 ± 117 nih.gov
11c IV 3.0 ± 0.2 2256 ± 288 nih.gov

Role of 5 Fluoro 1h Pyrazolo 4,3 B Pyridine As a Key Intermediate in Complex Molecule Synthesis

Synthesis of Vericiguat and its Analogs

While the drug Vericiguat itself is built upon a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core, the isomeric 5-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold is crucial for the synthesis of its promising analogs. ebi.ac.ukccspublishing.org.cn Researchers have explored these analogs to optimize the pharmacological profile of soluble guanylate cyclase (sGC) stimulators. acs.org

In the development of Vericiguat analogs, scientists made strategic changes to the core structure, leading to the creation of derivatives based on the 1H-pyrazolo[4,3-b]pyridine ring system. acs.org The synthesis for one such analog (compound 19 in related research) commences with 3,5-dichloropyridine-2-carbonyl chloride, which undergoes a four-step process to yield the key intermediate, 3-(2-fluorobenzyl)-1H-pyrazolo[4,3-b]pyridine. acs.org

Further investigation into the structure-activity relationship led to the synthesis of a 6-fluoro derivative of the 1H-pyrazolo[4,3-b]pyridine core. This specific analog demonstrated not only good metabolic stability but also a significantly lower in vivo clearance rate in rats compared to its non-fluorinated counterpart, highlighting the impact of fluorine substitution on the pharmacokinetic properties of these compounds. acs.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of pyrazolo[4,3-b]pyridines, including the 5-fluoro derivative, is an active area of research, with methodologies generally following two primary strategies: the construction of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core or the annulation of a pyrazole ring onto a functionalized pyridine. nih.govcdnsciencepub.com

One established approach involves the annulation of a pyridine ring onto an amino-substituted pyrazole. This method utilizes the reactivity of functional groups on the pyrazole to build the second heterocyclic ring. For instance, N-protected 4-aminopyrazole-5-carbaldehydes can react with compounds containing active methylene (B1212753) groups, such as malononitrile, to form the fused pyridine ring system.

Conversely, another strategy begins with a substituted pyridine core. A recently developed efficient method for synthesizing the pyrazolo[4,3-b]pyridine scaffold starts from readily available 2-chloro-3-nitropyridines. nih.gov This process involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.gov The advantages of this protocol include the use of stable arenediazonium tosylates and the combination of azo-coupling, deacylation, and pyrazole ring formation into a one-pot procedure. nih.gov During this synthesis, an unusual C-N migration of an acetyl group has been observed, a phenomenon investigated through the isolation of intermediates and NMR experiments. nih.gov

Multicomponent reactions (MCRs) are also being explored as an efficient route to pyrazolopyridine derivatives, valued for their operational simplicity and ability to generate diverse structures. nih.gov While many specific examples focus on the isomeric pyrazolo[3,4-b]pyridine scaffold, these advanced synthetic strategies are conceptually applicable to the synthesis of 5-Fluoro-1H-pyrazolo[4,3-b]pyridine and its derivatives, aiming for higher yields, purity, and structural diversity. google.com

Table 1: Key Synthetic Strategies for the Pyrazolo[4,3-b]pyridine Core

Synthetic StrategyStarting MaterialsKey FeaturesReference
Pyridine AnnulationAmino-substituted pyrazoles (e.g., 4-aminopyrazole-5-carbaldehydes)Builds pyridine ring onto an existing pyrazole.
Pyrazole AnnulationFunctionalized pyridines (e.g., 2-chloro-3-nitropyridines)Involves SNAr and modified Japp–Klingemann reactions; can be a one-pot process. nih.gov
Multicomponent ReactionsAldehydes, aminopyrazoles, and 1,3-dicarbonyl compoundsEfficiently generates complex molecules in a single step. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

The this compound scaffold is being investigated for a wide range of therapeutic applications, with research continually identifying new biological targets and elucidating its mechanisms of action. evitachem.com The planar, bicyclic nature of the ring system is ideal for designing enzyme inhibitors and receptor modulators.

Derivatives of the pyrazolo[4,3-b]pyridine core have shown potential as:

Cardiovascular Agents : 6-Fluoro-1H-pyrazolo[4,3-b]pyridines have been investigated for treating cardiovascular diseases. evitachem.com Specifically, 5-fluoro-1H-pyrazolo[3,4-b]pyridine (an isomer) is noted for its potential to inhibit platelet aggregation and promote vasodilation. biosynth.com Furthermore, related compounds are reported to act as stimulators of soluble guanylate cyclase, a key enzyme in cardiovascular regulation, making them candidates for treating hypertension and heart failure. google.com

Kinase Inhibitors : The broader pyrazolopyridine family is a well-established source of kinase inhibitors. The isomeric 1H-pyrazolo[3,4-b]pyridine scaffold has yielded potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. researchgate.net For example, BMS-265246 is a powerful inhibitor of CDK1 and CDK2. researchgate.net Derivatives have also been developed as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and CDK4. More recently, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis, with some compounds showing IC₅₀ values in the nanomolar range. tandfonline.comresearchgate.net Others have been developed as inhibitors of the oncoprotein c-Met kinase and Tropomyosin receptor kinases (TRKs). rsc.orgrsc.org

CNS Modulators : The pyrazolo[4,3-b]pyridine structure is present in molecules designed to target the central nervous system. For example, VU0418506, which shares the core scaffold, is a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a potential target for Parkinson's disease. evitachem.com Other derivatives have been investigated as antagonists for corticotropin-releasing factor receptor type-1 (CRF1). nih.gov

The mechanism of action for these compounds typically involves competitive binding at the ATP-binding site of kinases or allosteric modulation of receptors. evitachem.comresearchgate.net The fluorine substituent on the this compound core can significantly influence its binding affinity and selectivity for these biological targets.

Advanced Computational Approaches for Rational Design

Computational chemistry plays a pivotal role in accelerating the discovery and optimization of drugs based on the this compound scaffold. These methods provide critical insights into the interactions between the compounds and their biological targets, guiding the rational design of more potent and selective derivatives.

Key computational techniques employed include:

Molecular Docking : Docking studies are used to predict the binding conformation and affinity of a ligand within the active site of a target protein. For example, docking analysis of a 1-methyl-1H-pyrazolo[4,3-b]pyridine inhibitor revealed its binding mode within the PD-L1 dimer, explaining its activity. Similarly, docking studies of pyrazolo[3,4-b]pyridine derivatives against bacterial and fungal targets showed a correlation between predicted binding affinities and observed biological activity. These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for molecular recognition. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing various physicochemical descriptors, QSAR models can identify the key molecular features that govern a compound's potency, guiding the design of new analogues with improved therapeutic properties.

Density Functional Theory (DFT) : DFT calculations are used to investigate the electronic properties of molecules, such as orbital energies and charge distribution. This provides a deeper understanding of the molecule's intrinsic reactivity and how substituents, like the fluorine atom in this compound, alter its electronic profile and potential for interaction with biological targets.

These computational approaches, often used in combination, are integral to modern drug discovery, enabling a more efficient exploration of chemical space and the design of compounds with optimized pharmacological profiles.

Table 2: Computational Methods in Pyrazolopyridine Drug Design

Computational MethodApplicationInsights GainedReference
Molecular DockingPredicts ligand-protein binding modes and affinities.Identifies key interactions (e.g., hydrogen bonds with specific residues like Leu83 in CDK2). researchgate.net
QSARCorrelates chemical structure with biological activity.Determines structural features that influence potency and guides lead optimization.
DFT CalculationsInvestigates molecular electronic structure and reactivity.Elucidates the effect of substituents on electronic properties and interaction potential.

Applications in Chemical Biology and Probe Development

Beyond direct therapeutic applications, the this compound scaffold holds promise as a tool for chemical biology. Chemical probes are essential for studying the function of proteins and interrogating biological pathways in their native environment.

A key area of development is the creation of fluorescent probes for bioimaging. The isomeric compound 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile serves as a precedent, where the nitrile functionality allows for conjugation to biomolecules through click chemistry reactions. chemshuttle.com This enables the creation of probes to visualize and track biological processes. chemshuttle.com

Similarly, the this compound core can be strategically functionalized to create a variety of chemical probes. By introducing reactive handles or reporter groups (e.g., fluorophores, biotin (B1667282) tags) at different positions on the pyrazolopyridine ring, researchers can develop versatile tools for:

Target Identification and Validation : Probes can be used in affinity-based proteomics to identify the cellular targets of a bioactive compound.

Enzyme Activity Profiling : Probes designed as activity-based probes (ABPs) can covalently label active enzymes, allowing for the assessment of enzyme function in complex biological samples.

Fluorescence Imaging : Fluorescently-tagged derivatives can be used to visualize the subcellular localization of a target protein or to monitor changes in its expression or activity in real-time.

The development of such probes based on the this compound structure will be invaluable for dissecting complex biological systems and furthering our understanding of the diseases these compounds are designed to treat.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-1H-pyrazolo[4,3-B]pyridine, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated precursors with heterocyclic building blocks. For example, fluorobenzoylamino intermediates can undergo thermal cyclization in the presence of dehydrating agents like POCl₃ or PCl₅. Key parameters include reaction temperature (80–120°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric control of fluorinating agents such as Selectfluor® or DAST . Side reactions, such as over-fluorination, are mitigated by stepwise purification via column chromatography.

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural elucidation relies on:

  • ¹⁹F NMR : To confirm fluorine substitution (δ ≈ -120 to -150 ppm, depending on electronic environment).
  • ¹H/¹³C NMR : To assign proton environments (e.g., pyrazole vs. pyridine protons) and verify regiochemistry.
  • High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ with <2 ppm error).
  • X-ray crystallography : To resolve ambiguities in fused-ring systems, particularly when synthesizing polymorphs or salts .

Advanced Research Questions

Q. How can researchers optimize fluorination efficiency in the synthesis of this compound derivatives?

  • Methodological Answer : Fluorination efficiency is improved by:

  • Protecting group strategies : Temporarily blocking reactive sites (e.g., NH groups) with Boc or Fmoc to direct fluorination to the desired position .
  • Microwave-assisted synthesis : Reducing reaction times (e.g., from 24 hours to 30 minutes) while maintaining yields >75% .
  • Catalytic systems : Using transition metals (e.g., Cu(I)) to mediate C–F bond formation under milder conditions .

Q. What computational strategies are employed to predict the reactivity and stability of this compound in drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
  • Molecular docking : Screens binding affinities with target proteins (e.g., kinases) by aligning the fluorinated core in hydrophobic pockets.
  • Molecular dynamics (MD) simulations : Assesses solvation effects and conformational stability in physiological environments .

Q. How do structural modifications at specific positions of the pyrazolo[4,3-B]pyridine core influence bioactivity?

  • Methodological Answer :

  • Position 3 (pyrazole ring) : Introducing electron-withdrawing groups (e.g., -NO₂) enhances π-stacking with aromatic residues in enzyme active sites.
  • Position 5 (pyridine ring) : Halogenation (e.g., Br or I) improves metabolic stability but may reduce solubility.
  • Position 7 (fused-ring junction) : Methyl or ethyl substituents modulate steric hindrance, affecting target selectivity (e.g., FGFR1 vs. FGFR3 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.